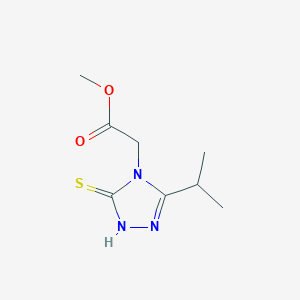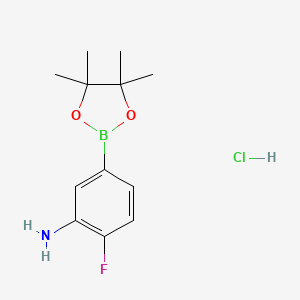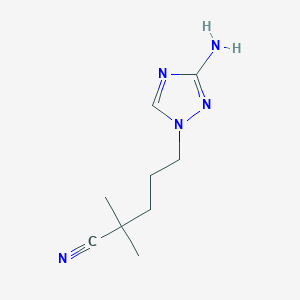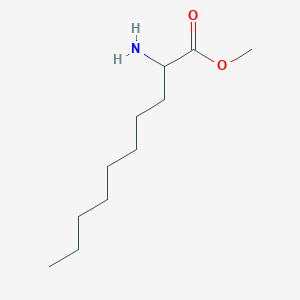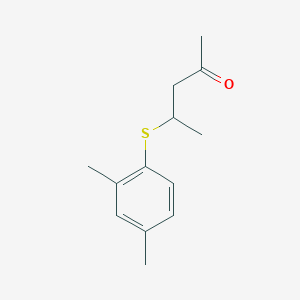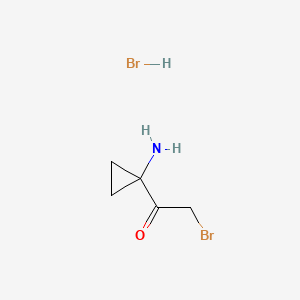
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide is a chemical compound that features a cyclopropyl group, an amino group, and a bromoethanone moiety
Métodos De Preparación
The synthesis of 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide typically involves the reaction of 1-aminocyclopropane with 2-bromoethanone under specific conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives. Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclopropyl-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromoethanone moiety can undergo further chemical transformations within biological systems, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include:
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
1-Aminocyclopropylphosphonic acid: Known for its role in various biochemical processes. 1-(1-Aminocyclopropyl)-2-bromoethan-1-one hydrobromide is unique due to the presence of both the cyclopropyl and bromoethanone groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H9Br2NO |
|---|---|
Peso molecular |
258.94 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)-2-bromoethanone;hydrobromide |
InChI |
InChI=1S/C5H8BrNO.BrH/c6-3-4(8)5(7)1-2-5;/h1-3,7H2;1H |
Clave InChI |
AUVQZXJCZVFXDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)CBr)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


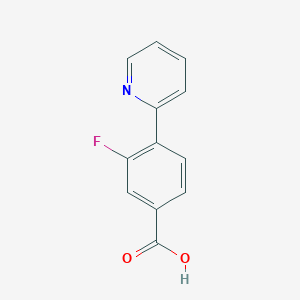
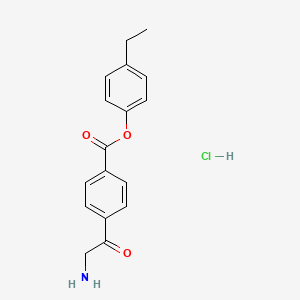
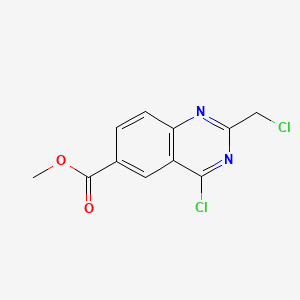

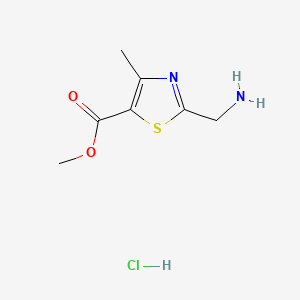

![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
